But-3-yn-1-yl 4-methylbenzoate
Description
But-3-yn-1-yl 4-methylbenzoate is an ester derivative of 4-methylbenzoic acid (para-toluic acid) with a but-3-yn-1-yl alcohol moiety. Its structure comprises a para-methyl-substituted aromatic ring esterified to a four-carbon alkyne-containing chain (CH₂C≡CCH₂O). This compound’s physicochemical properties—such as lipophilicity, thermal stability, and hydrolytic susceptibility—are influenced by both the electron-donating methyl group on the aromatic ring and the electron-deficient alkyne in the ester chain.
Properties
CAS No. |
77875-81-1 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
but-3-ynyl 4-methylbenzoate |
InChI |
InChI=1S/C12H12O2/c1-3-4-9-14-12(13)11-7-5-10(2)6-8-11/h1,5-8H,4,9H2,2H3 |
InChI Key |
GBAGPFNRSDBEHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-3-yn-1-yl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with but-3-yn-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions. The general reaction scheme is as follows:
4-Methylbenzoic acid+But-3-yn-1-olH2SO4But-3-yn-1-yl 4-methylbenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
But-3-yn-1-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) can attack the ester group, leading to hydrolysis.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alcohols and carboxylates.
Scientific Research Applications
But-3-yn-1-yl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of But-3-yn-1-yl 4-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active but-3-yn-1-ol, which can then interact with enzymes or receptors. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares But-3-yn-1-yl 4-methylbenzoate with structurally related benzoate esters and alkynyl derivatives:
*Calculated based on standard atomic masses.
†From (compound I-6230).
‡From (compound 14).
Key Differences and Implications
- Ester Chain Reactivity : The butynyl group in the target compound enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), unlike ethyl or methyl esters. This reactivity is critical for bioconjugation and polymer networks .
- Lipophilicity : The alkyne and longer ester chain increase hydrophobicity relative to ethyl analogs, impacting solubility and membrane permeability in biological systems.
Thermal and Crystallographic Behavior
While crystallographic data for this compound is absent in the evidence, methods like SHELXL refinement and WinGX/ORTEP are standard for analyzing similar small molecules. The alkyne’s linear geometry may promote crystalline packing, whereas bulkier substituents (e.g., isoxazole in I-6273 ) could disrupt regularity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
